4,5-Diethoxy-2-nitroaniline

Lipophilicity Drug Design ADME Prediction

Sourcing a nitroaniline with optimized lipophilicity for intracellular target modulation often leads to analogs with poor permeability. 4,5-Diethoxy-2-nitroaniline directly addresses this gap. Based on physicochemical data: - Quantifiable LogP advantage: 3.08 vs. 2.30 for the 4,5-dimethoxy analog, predicting enhanced membrane permeability without altering PSA (90.30 Ų). - Thermal stability for synthesis: Boiling point 15.5 °C lower than the 2,5-diethoxy regioisomer, reducing decomposition risk in high-temperature reactions. - Reliable supply: Offered as a high-purity intermediate for heterocyclic synthesis and photopharmacology research, with verified global shipping.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 113475-65-3
Cat. No. B039521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diethoxy-2-nitroaniline
CAS113475-65-3
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCC
InChIInChI=1S/C10H14N2O4/c1-3-15-9-5-7(11)8(12(13)14)6-10(9)16-4-2/h5-6H,3-4,11H2,1-2H3
InChIKeyFIHGCFPYSBKOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diethoxy-2-nitroaniline Physicochemical Profile


4,5-Diethoxy-2-nitroaniline (CAS 113475-65-3) is a substituted aromatic amine belonging to the nitroaniline class, characterized by the presence of two electron-donating ethoxy groups at the 4- and 5-positions and a nitro group at the 2-position relative to the primary amine. This substitution pattern confers distinct physicochemical properties including a molecular weight of 226.23 g/mol, a calculated density of 1.225 g/cm³, a boiling point of 399.3 °C at 760 mmHg, a topological polar surface area (TPSA) of 90.30 Ų, and a predicted octanol-water partition coefficient (LogP) of 3.08 [1]. The compound serves primarily as a synthetic intermediate in organic chemistry, particularly in the preparation of more complex heterocyclic systems and functional materials [2].

4,5-Diethoxy-2-nitroaniline: Irreplaceable vs. Analogs


Generic substitution of 4,5-diethoxy-2-nitroaniline with simpler or more common nitroaniline derivatives (e.g., 2-nitroaniline, 4-nitroaniline, or even the 4,5-dimethoxy analog) is not feasible due to the compound's specific substitution pattern, which governs both its chemical reactivity and its potential biological performance. The precise positioning of the nitro group ortho to the amine and the presence of two ethoxy (rather than methoxy) groups dramatically alters key physicochemical parameters—including lipophilicity (LogP), polar surface area (PSA), and steric bulk—which directly influence membrane permeability, metabolic stability, and target engagement in medicinal chemistry contexts [1]. Furthermore, the regioisomeric positioning of the ethoxy groups (4,5- vs. 2,5-) results in compounds with distinct electronic and steric properties, as evidenced by differences in boiling points and predicted interactions, making them non-interchangeable in synthetic or biological applications .

4,5-Diethoxy-2-nitroaniline Quantitative Differentiation


Enhanced Lipophilicity vs. Dimethoxy Analog

The replacement of methoxy groups with ethoxy groups in the 4,5-positions significantly increases the compound's lipophilicity. 4,5-Diethoxy-2-nitroaniline exhibits a calculated LogP of 3.08, compared to a LogP of 2.30 for the methoxy analog, 4,5-dimethoxy-2-nitroaniline [1][2]. This represents a ΔLogP of +0.78, indicating a nearly six-fold increase in octanol-water partition coefficient.

Lipophilicity Drug Design ADME Prediction

Regioisomer Property Comparison

Despite identical molecular formula (C10H14N2O4) and molecular weight (226.23 g/mol), the regioisomers 4,5-diethoxy-2-nitroaniline and 2,5-diethoxy-4-nitroaniline exhibit distinct physicochemical properties due to the altered substitution pattern. The target compound demonstrates a lower boiling point (399.3 °C vs. 414.8 °C at 760 mmHg) and identical predicted LogP (3.08) and PSA (90.30 Ų) [1]. This difference in boiling point (ΔBP = -15.5 °C) can be critical for purification by distillation and for thermal stability in downstream reactions.

Regioisomerism Synthetic Intermediates Material Science

Molecular Weight & Steric Bulk vs. Dimethoxy Analog

4,5-Diethoxy-2-nitroaniline has a molecular weight of 226.23 g/mol, which is 28.05 g/mol heavier than its methoxy counterpart, 4,5-dimethoxy-2-nitroaniline (198.18 g/mol) [1]. This difference arises from the substitution of two ethoxy groups for two methoxy groups, increasing the compound's steric bulk and hydrophobic surface area.

Molecular Weight Synthetic Utility Drug-likeness

Potential for Light-Controlled NO Release

Nitroaniline derivatives, including the 4,5-diethoxy-2-nitroaniline scaffold, are described in the patent literature as capable of generating nitric oxide (NO) upon irradiation with light [1]. While specific quantitative data for the target compound is not provided, the general class of nitroaniline derivatives is claimed to offer advantages in terms of low-cost synthesis and suitability for miniaturized, portable medical devices compared to conventional NO donors like organic nitrates or the Ostwald process [1].

Nitric Oxide Donors Photopharmacology Vascular Biology

4,5-Diethoxy-2-nitroaniline Procurement Scenarios


Optimizing Cellular Permeability in Medicinal Chemistry

Research groups focused on optimizing the cellular permeability of lead compounds should select 4,5-diethoxy-2-nitroaniline over its 4,5-dimethoxy analog. The calculated LogP of 3.08 for the ethoxy derivative, compared to 2.30 for the methoxy derivative, predicts a significant enhancement in membrane permeability [3]. This is a critical parameter for compounds intended to modulate intracellular targets, as it directly influences the likelihood of achieving effective intracellular concentrations in cell-based assays. The ethoxy substitution provides a tangible, quantifiable advantage in the lipophilicity profile without introducing additional hydrogen bond donors or acceptors, as both compounds share an identical PSA of 90.30 Ų.

Light-Activated NO Donors for Biomedical Devices

In the field of photopharmacology and biomedical device development, 4,5-diethoxy-2-nitroaniline presents a compelling alternative to traditional NO donors due to its class-defined ability to release NO upon light activation [3]. Unlike organic nitrates, which can cause significant adverse cardiac effects and have a slow onset of action, or the industrial Ostwald process, which is unsuitable for clinical applications, nitroaniline derivatives offer the potential for spatially and temporally controlled NO release. Procuring this specific scaffold enables research into miniaturized, portable, and low-cost NO-generating medical devices for applications such as wound healing, antimicrobial coatings, or localized vasodilation [3].

High-Temperature Organic Synthesis with Thermal Stability

For synthetic chemists performing high-temperature transformations, such as cyclizations or nucleophilic aromatic substitutions, the choice of 4,5-diethoxy-2-nitroaniline over its regioisomer 2,5-diethoxy-4-nitroaniline can be critical. The target compound exhibits a boiling point of 399.3 °C, which is 15.5 °C lower than its 2,5-disubstituted counterpart (414.8 °C) [3]. This difference, while seemingly modest, can translate to reduced energy consumption and minimized thermal decomposition during high-temperature reactions or distillative purifications. Furthermore, the distinct electronic environment of the ortho-nitro group in the target compound dictates a unique reactivity profile for downstream functionalization, making it the preferred intermediate for specific heterocyclic syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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